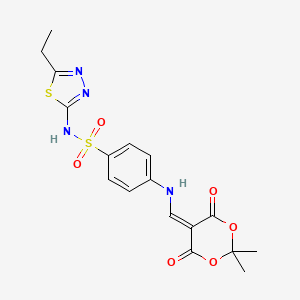

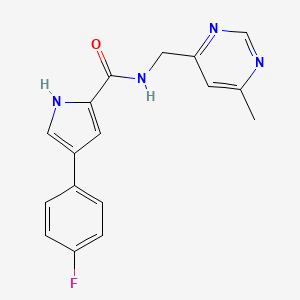

![molecular formula C19H24N2O4S B2851695 N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 2097866-06-1](/img/structure/B2851695.png)

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide, also known as THP-ET, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THP-ET is a member of the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a range of therapeutic effects.

科学研究应用

Anti-Inflammatory Applications

Thiophene derivatives have been reported to possess significant anti-inflammatory properties. The presence of the thiophene moiety in the compound suggests potential application in the development of anti-inflammatory agents. These could be particularly useful in the treatment of chronic inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease .

Antipsychotic and Anti-Anxiety Applications

Compounds containing thiophene rings have been used in the synthesis of drugs with antipsychotic and anti-anxiety effects. The structural complexity of “N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide” may allow it to interact with various neurotransmitter systems, potentially leading to new treatments for psychiatric disorders .

Antimicrobial and Antifungal Applications

The methoxyphenyl group is known for its antimicrobial activity. When combined with the thiophene ring, the compound could be explored for its efficacy against a range of microbial and fungal pathogens, offering a new avenue for the development of antimicrobial and antifungal medications .

Antioxidant Properties

Thiophene derivatives have shown antioxidant capabilities, which are crucial in protecting cells from oxidative stress. This compound could be investigated for its potential to mitigate oxidative damage in various diseases, including neurodegenerative disorders and cancer .

Estrogen Receptor Modulating Activity

Some thiophene-containing compounds have been found to modulate estrogen receptors. This suggests that “N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide” could be a candidate for the development of selective estrogen receptor modulators, which are used in the treatment of breast cancer and osteoporosis .

Anti-Cancer Applications

The structural features of thiophene derivatives have been associated with anti-cancer activity. This compound could be part of research into novel chemotherapeutic agents, particularly those targeting specific cancer cell lines or mechanisms .

Kinase Inhibition

Kinases play a vital role in cell signaling and are targets for drug development in various diseases, including cancer. The unique structure of this compound may allow it to act as a kinase inhibitor, which could be beneficial in designing targeted therapies .

Material Science Applications

Beyond medicinal chemistry, thiophene derivatives have applications in material science due to their conductive properties. This compound could be explored for use in organic semiconductors, photovoltaic cells, and other electronic devices .

属性

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)-N'-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-25-17-5-3-2-4-15(17)12-21-19(24)18(23)20-9-6-14(7-10-22)16-8-11-26-13-16/h2-5,8,11,13-14,22H,6-7,9-10,12H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLRIKJMVUYSQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCCC(CCO)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

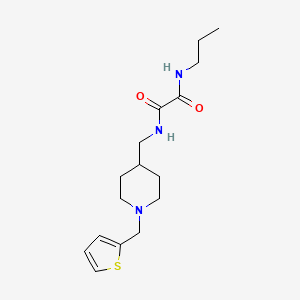

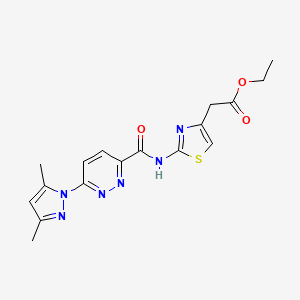

![Ethyl 6-acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2851614.png)

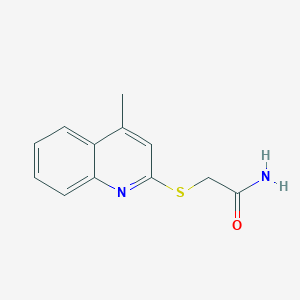

![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2851616.png)

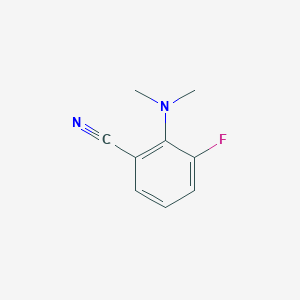

![7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2851617.png)

acetate](/img/structure/B2851621.png)

![2-ethoxy-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2851624.png)

![ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2851629.png)

![4-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2851631.png)

![N-{3-[(2-methoxyphenyl)sulfamoyl]-4-methylphenyl}cyclopropanecarboxamide](/img/structure/B2851635.png)